molecular formula C16H15FN2O4S B2964641 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1797838-98-2

3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2964641
CAS No.: 1797838-98-2
M. Wt: 350.36
InChI Key: LFUMROQTNWHUIE-UHFFFAOYSA-N
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Description

3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a sophisticated small molecule of significant interest in medicinal chemistry, designed for early-stage research and screening. Its structure incorporates a 4-fluorophenyl sulfonyl group linked to an azetidine ring, a motif known to enhance metabolic stability and influence the lipophilicity and binding characteristics of a molecule . The azetidine core provides valuable conformational rigidity, potentially leading to higher selectivity when interacting with biological targets . This core is further functionalized with a 1-methyl-2-pyridone group, a heteroaromatic system that can serve as a key pharmacophore for target engagement. Compounds featuring azetidine and fluorinated sulfonyl groups are recognized as emergent design options in drug discovery, with research indicating their utility as versatile scaffolds for creating novel molecular entities . As a research chemical, this compound is a promising candidate for investigating enzyme inhibition or receptor modulation, particularly in the development of new therapeutic agents for areas such as oncology and inflammatory diseases. Its structural features make it a valuable tool for probing biological pathways and for use in hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-18-8-2-3-14(15(18)20)16(21)19-9-13(10-19)24(22,23)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUMROQTNWHUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN2O4SC_{18}H_{19}FN_2O_4S, with a molecular weight of 378.4 g/mol. The compound includes an azetidine ring, a pyridinone moiety, and a sulfonyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₄S
Molecular Weight378.4 g/mol
CAS Number1788676-93-6

Synthesis

The synthesis of 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Azetidine Ring : This can be achieved through nucleophilic substitution reactions.
  • Introduction of Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions.
  • Pyridinone Formation : The final step involves cyclization to form the pyridinone structure.

Antimicrobial Activity

Research indicates that compounds containing the azetidine structure exhibit notable antimicrobial properties. In a study involving various azetidine derivatives, compounds similar to 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis via transpeptidase inhibition .

Antitumor Activity

Azetidine-containing compounds have been explored for their antitumor potential. For instance, analogues of TZT-1027, which share structural similarities with our compound, have shown promising antitumor activity through the induction of apoptosis in cancer cells . The mechanism involves targeting specific pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in inflammatory processes. Inhibitory assays reveal that it can effectively downregulate the expression of pro-inflammatory cytokines by inhibiting key signaling pathways .

Case Studies

  • Antibacterial Screening : A study synthesized several azetidine derivatives and screened them for antibacterial activity. Compounds with similar structural motifs to 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibited good affinity for bacterial transpeptidases, correlating well with their in vitro antibacterial activity .
  • Anticancer Research : In another study focusing on azetidine analogues, compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Heterocycles

Compound 6d–6l ()

These compounds share a sulfonamide group linked to piperazine or benzhydrylpiperazine moieties. For example:

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d): Features a benzhydrylpiperazine group instead of azetidine.
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i): Contains a piperazine ring and bis(4-fluorophenyl)methyl group.
Property Target Compound 6d–6l Series
Core Heterocycle Azetidine (4-membered) Piperazine (6-membered)
Sulfonamide Position Linked to azetidine Linked to benzene/piperazine
Molecular Weight* ~400–450 g/mol (estimated) 500–600 g/mol
Melting Point Not reported 132–230°C
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (–13)

This compound, used in bicalutamide synthesis, shares the 4-fluorophenylsulfonyl group but lacks the pyridinone-azetidine framework.

  • Synthesis : Reacts 3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenylsulfinate .
  • Application : Intermediate in anticancer drug production, highlighting the pharmacological relevance of the sulfonyl group.

Pyridin-2(1H)-one Derivatives

3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73, )
  • Structure: Pyridinone substituted with biphenyl and phenylamino groups.
  • Synthesis : Suzuki coupling with boronic acids .
  • Activity : Tested for mechanical allodynia, indicating CNS-related applications.
Property Target Compound Compound 73
Substituent at C3 Azetidine-sulfonyl Biphenyl
Molecular Weight ~400–450 g/mol (estimated) ~350 g/mol
Functional Groups Sulfonyl, azetidine Biphenyl, amino

Key Difference : The target compound’s sulfonyl-azetidine group may improve solubility and binding affinity compared to hydrophobic biphenyl substituents.

1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one ()
  • Structure: Dihydropyridinone with 4-aminophenyl and chloro substituents.
  • Application : Impurity in apixaban synthesis .
Property Target Compound Compound
Ring Saturation Fully unsaturated pyridinone 5,6-Dihydropyridinone
Substituent at C3 Azetidine-sulfonyl Chloro
Molecular Weight ~400–450 g/mol (estimated) 222.67 g/mol

Fluorophenyl-Containing Compounds

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one ()
  • Structure : Chalcone derivative with 4-fluorophenyl and phenyl groups.
  • Crystallography : Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26° .

Data Tables

Table 1. Comparison of Molecular Weights and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C)
Target Compound ~400–450 (estimated) Not reported
6d–6l Series 500–600 132–230
3-[(4-Fluorophenyl)sulfonyl] Acid 262.26 Not reported
Compound 73 ~350 Not reported

Table 2. Functional Group Impact on Properties

Compound Key Functional Groups Potential Impact
Target Compound Sulfonyl, azetidine, pyridinone Enhanced solubility, rigidity
6i Piperazine, sulfonamide Increased bulk, metabolic stability
Chalcone Fluorophenyl, ketone Planar geometry, π-π interactions

Q & A

Q. Methodological Answer :

  • Fluorine Stability : Avoid strong bases (e.g., NaOH) in sulfonylation steps; use mild conditions (e.g., K₂CO₃ in THF/H₂O) .
  • Byproduct Monitoring : Employ UPLC-PDA at 254 nm to detect des-fluoro impurities (retention time shifts ~0.5 min) .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: What computational tools predict the compound’s metabolic stability?

Methodological Answer :
Leverage ADMET predictors:

  • CYP450 Metabolism : Use Schrödinger’s QikProp to estimate CYP3A4/2D6 inhibition (e.g., predicted IC₅₀ < 10 μM suggests high liability) .
  • Metabolite ID : Simulate Phase I/II transformations (e.g., sulfone oxidation, pyridinone glucuronidation) with StarDrop’s DEREK Nexus .
    Experimental validation via human liver microsomes (HLM) assays is recommended for high-priority metabolites .

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